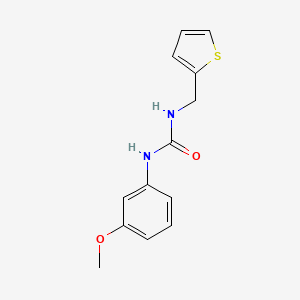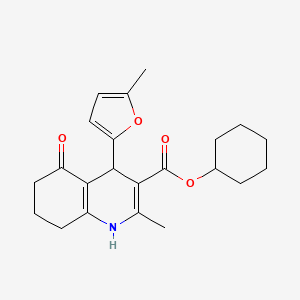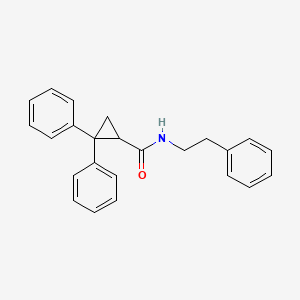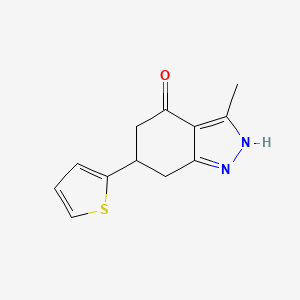
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea, also known as MTU, is a chemical compound that has been studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound inhibits the activity of CK2, which is overexpressed in many cancers and is involved in tumor growth and survival. This compound has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that regulates various cellular processes by phosphorylating target proteins. This compound inhibits CK2-mediated phosphorylation of target proteins, leading to various cellular effects such as cell cycle arrest, apoptosis, and reduced tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CK2-mediated phosphorylation of target proteins involved in cell survival and proliferation. In animal models of cancer, this compound inhibits tumor growth and metastasis. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In animal models of inflammation, this compound reduces inflammation and tissue damage. In neuronal cells, this compound protects against oxidative stress and reduces neuroinflammation, leading to potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has several advantages as a research tool for studying CK2-mediated cellular processes. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be specific for CK2 and does not inhibit other kinases. It has been studied extensively in various cellular and animal models, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound also has some limitations as a research tool. It has low solubility in water and requires the use of organic solvents for in vitro studies. It also has poor pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea and its potential therapeutic applications. One area of research is to improve the pharmacokinetic properties of this compound, such as its solubility and bioavailability, to increase its potential as a therapeutic agent. Another area of research is to study the combination of this compound with other chemotherapeutic agents or immunotherapies for cancer treatment. Additionally, further studies are needed to understand the role of CK2 in various diseases and to identify new targets for CK2 inhibition. Finally, studies are needed to understand the long-term effects of this compound treatment on cellular and physiological processes.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-methoxybenzaldehyde from 3-methoxyphenol. The aldehyde is then reacted with thiophene-2-carboxylic acid to form the corresponding acid hydrazide. This hydrazide is then reacted with N-(2-chloroethyl)urea to form this compound. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-11-5-2-4-10(8-11)15-13(16)14-9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKDGIXQIFLHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)

![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
![2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5497889.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)


![7-bromo-5-(2-chlorophenyl)tetrazolo[1,5-a]quinazoline](/img/structure/B5497933.png)

![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5497955.png)
![4-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5497963.png)
![5-phenyl-3-(2-phenylvinyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5497978.png)
![methyl {[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5497985.png)